IRL 2500 Exhibits 70-Fold ETB Selectivity: Receptor Binding Comparison with BQ-788 and Bosentan
In head-to-head binding studies using human recombinant ETB and ETA receptors expressed in CHO cells, IRL 2500 demonstrates an IC50 of 1.3 ± 0.2 nM for ETB and 94 ± 3 nM for ETA, yielding a calculated selectivity ratio of approximately 72-fold (94/1.3) [1]. In comparison, the peptide antagonist BQ-788 exhibits an IC50 of 1.2 nM for ETB in human Girardi heart cells but shows substantially weaker ETA affinity with IC50 values ranging from 280 nM to 1300 nM depending on the cell system, corresponding to a selectivity ratio of approximately 233-fold to 1083-fold [2]. The non-selective antagonist bosentan demonstrates Ki values of 4.7 nM for ETA and 95 nM for ETB, representing a fundamentally different selectivity profile with no meaningful ETB preference [3]. IRL 2500 thus occupies a distinct intermediate selectivity position between the highly ETB-selective peptide BQ-788 and non-selective agents like bosentan, providing a unique pharmacological window for delineating ETB-mediated responses without complete ETA exclusion.
| Evidence Dimension | ETB versus ETA receptor binding affinity and selectivity ratio |
|---|---|
| Target Compound Data | ETB IC50 = 1.3 ± 0.2 nM; ETA IC50 = 94 ± 3 nM; Selectivity ratio = ~72-fold |
| Comparator Or Baseline | BQ-788: ETB IC50 = 1.2 nM, ETA IC50 = 280-1300 nM, selectivity ratio = ~233-1083-fold; Bosentan: ETA Ki = 4.7 nM, ETB Ki = 95 nM, non-selective |
| Quantified Difference | IRL 2500 exhibits lower ETB/ETA selectivity (~72-fold) compared to BQ-788 (~233-1083-fold) but substantially higher ETB selectivity than bosentan (non-selective) |
| Conditions | Radioligand binding with [125I]-ET-1; human recombinant ETB and ETA receptors expressed in CHO cells (IRL 2500); human Girardi heart cells and SK-N-MC neuroblastoma cells (BQ-788); Ki values for bosentan from membrane preparations |
Why This Matters
This intermediate selectivity profile makes IRL 2500 uniquely suitable for experiments where complete ETA exclusion is not required but ETB-predominant pharmacology is essential, differentiating it from both ultra-selective peptide antagonists and non-selective agents.
- [1] Balwierczak JL, Bruseo CW, DelGrande D, Jeng AY, Savage P, Shetty SS. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500. J Cardiovasc Pharmacol. 1995;26 Suppl 3:S393-6. PMID: 8587424. View Source
- [2] Ishikawa K, Ihara M, Noguchi K, Mase T, Mino N, Saeki T, et al. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788. Proc Natl Acad Sci U S A. 1994;91(11):4892-6. doi: 10.1073/pnas.91.11.4892. View Source
- [3] Clozel M, Breu V, Gray GA, Kalina B, Löffler BM, Burri K, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994;270(1):228-35. PMID: 8035319. View Source
